6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octane-1,1-dicarboxylicacid
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Overview
Description
6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octane-1,1-dicarboxylic acid is a synthetic organic compound with the molecular formula C13H21NO4. It is characterized by a spirocyclic structure, which includes a nitrogen atom and two carboxylic acid groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octane-1,1-dicarboxylic acid typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octane-1,1-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed .
Scientific Research Applications
6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octane-1,1-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its unique structure.
Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octane-1,1-dicarboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to high specificity and potency .
Comparison with Similar Compounds
Similar Compounds
6-azaspiro[2.5]octane-1,6-dicarboxylic acid: Similar structure but lacks the tert-butoxycarbonyl group.
1-oxa-6-azaspiro[2.5]octane-6-carboxylic acid: Contains an oxygen atom in the spirocyclic ring.
6-azaspiro[2.5]octane-1-carboxylic acid: Similar structure but with only one carboxylic acid group
Uniqueness
6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octane-1,1-dicarboxylic acid is unique due to the presence of the tert-butoxycarbonyl group, which provides additional stability and reactivity. This makes it a valuable intermediate in synthetic chemistry and a useful tool in various research applications .
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-2,2-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO6/c1-12(2,3)21-11(20)15-6-4-13(5-7-15)8-14(13,9(16)17)10(18)19/h4-8H2,1-3H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSKWOGPGSAXRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2(C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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